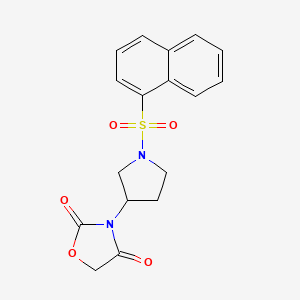
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that is synthesized using a specific method, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the reduction of inflammation and pain.
Biochemical and Physiological Effects
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, making it a potential candidate for developing new drugs for the treatment of various diseases. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments is its potential as a candidate for developing new drugs. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine its toxicity levels and potential side effects.
Direcciones Futuras
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has potential applications in various fields of science, and further research is needed to explore its full potential. Some of the future directions for research include:
1. Studying its potential as a candidate for developing new drugs for the treatment of cancer, arthritis, and autoimmune disorders.
2. Exploring its antibacterial and antifungal properties for developing new antibiotics.
3. Determining its toxicity levels and potential side effects.
4. Studying its mechanism of action in more detail to gain a better understanding of its effects on the body.
5. Investigating its potential as a candidate for developing new painkillers with fewer side effects compared to currently available drugs.
Conclusion
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using a specific method and has been extensively studied for its potential applications in developing new drugs for the treatment of various diseases, including cancer, arthritis, and autoimmune disorders. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. Further research is needed to explore its full potential, determine its toxicity levels and potential side effects, and gain a better understanding of its mechanism of action.
Métodos De Síntesis
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is synthesized using a method that involves the reaction of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid ethyl ester with 2-Aminoethylphenol in the presence of hydrochloric acid. The resulting compound is then treated with isocyanate to obtain the final product.
Aplicaciones Científicas De Investigación
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has been extensively studied for its potential applications in various fields of science. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for developing new drugs for the treatment of various diseases, including cancer, arthritis, and autoimmune disorders. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Propiedades
IUPAC Name |
1-(2-ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-2-13-6-3-4-9-17(13)22-19(25)21-15-11-18(24)23(12-15)16-8-5-7-14(20)10-16/h3-10,15H,2,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIIXFIPMVFXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2853718.png)

![6-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2853721.png)


![2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine](/img/structure/B2853724.png)
![7-(3-fluorophenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2853725.png)
![2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2853730.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2853731.png)
![2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid](/img/structure/B2853734.png)

